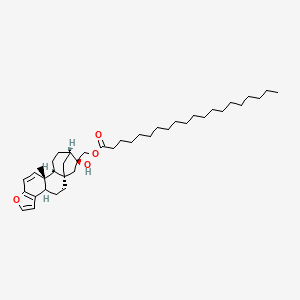

Kahweol eicosanate

Overview

Description

Kahweol eicosanate is a chemopreventive agent . It is a semi-synthetic derivative of kahweol, a natural product found in coffee beans . Kahweol, the parent compound, exhibits neuromodulatory, anti-osteoporotic, anti-resorptive, anti-inflammatory, antioxidative, anti-angiogenic, anticancer, and chemopreventive activities .

Molecular Structure Analysis

The molecular formula of Kahweol eicosanate is C40H64O4 . Its molecular weight is 608.93 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of Kahweol eicosanate include a molecular weight of 608.93 and a molecular formula of C40H64O4 . The compound is stable under recommended storage conditions .Scientific Research Applications

Anti-inflammatory and Anti-cancer Properties

Kahweol has been demonstrated to possess anti-inflammatory properties, as seen in its ability to inhibit angiogenesis and key inflammatory molecules. This action is crucial for its potential application in cancer prevention and treatment. Studies have shown that kahweol can inhibit endothelial cell proliferation, migration, invasion, and tube formation, key steps in the angiogenic process. Furthermore, it targets metalloproteinase-2 (MMP-2) and uPA, essential molecules in extracellular matrix remodeling during cancer progression. Its anti-inflammatory potential is highlighted by the inhibition of cyclooxygenase-2 (COX-2) expression and monocyte chemoattractant protein-1 (MCP-1) secretion in endothelial cells, contributing to its anti-angiogenic and potentially anti-tumor effects (C. Cárdenas, A. Quesada, M. Medina, 2011).

Neuroprotective Effects

Kahweol has shown promise in neuroprotection, particularly in models related to Parkinson's disease. It was found to significantly reduce oxidative stress-induced cell death in neuronal cells by up-regulating heme oxygenase-1 (HO-1), a protective enzyme against oxidative injury. This regulation occurs through the activation of signaling pathways PI3K and p38, which are involved in Nrf2-mediated HO-1 expression. These findings suggest kahweol could be beneficial in managing neurodegenerative diseases by controlling intracellular reactive oxygen species (ROS) levels (Y. Hwang, H. Jeong, 2008).

Anti-obesity and Metabolic Health

Research has also explored kahweol's impact on adipogenesis and obesity. It significantly inhibits the differentiation of 3T3-L1 adipocytes and reduces intracellular lipid accumulation, suggesting an anti-adipogenic effect. Kahweol downregulates the expression of key adipogenic regulators, including PPARγ and C/EBPα, pointing to its potential as a novel anti-obesity treatment (Jin Soo Kim, S. Lee, Y. Kang, T. Kwon, Ju-Ock Nam, 2018).

Antinociceptive Effects

Kahweol has been found to induce significant peripheral antinociception, suggesting its potential in pain management. This effect is mediated by the release of endogenous opioids, pointing to a novel application of kahweol in developing pain relief strategies (L. Guzzo, T. R. Romero, C. Queiroz-Junior, M. Caliari, A. Azevedo, A. Perez, I. Duarte, 2015).

properties

IUPAC Name |

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMBWEOACWITBW-RXJNEBBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kahweol eicosanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

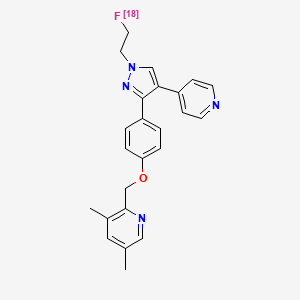

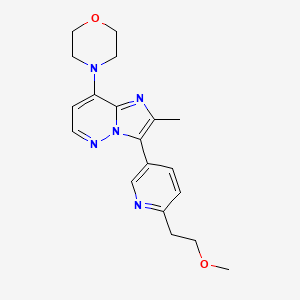

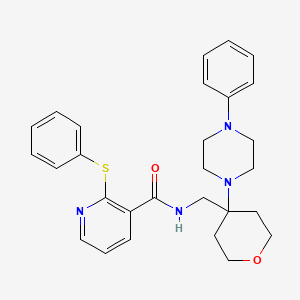

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)

![3-(Cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608228.png)

![3-(Cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608229.png)

![N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B608230.png)

![N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide](/img/structure/B608232.png)

![(r)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone](/img/structure/B608235.png)